
Narcotoline hemiacetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Narcotoline hemiacetal is a naturally occurring isoquinoline alkaloid derived from the opium poppy (Papaver somniferum). It is an intermediate in the biosynthesis of noscapine, a phthalideisoquinoline alkaloid known for its antitussive and anticancer properties .
Preparation Methods
Narcotoline hemiacetal is synthesized through a series of enzymatic reactions in the opium poppy. The biosynthetic pathway involves the transformation of 1-hydroxy-N-methylcanadine to this compound, catalyzed by cytochrome P450 enzymes at specific positions on the protoberberine scaffold . Industrial production methods for this compound typically involve the extraction and purification of the compound from opium poppy latex, followed by chemical synthesis to obtain the desired intermediate .
Chemical Reactions Analysis
Narcotoline hemiacetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form noscapine, catalyzed by the enzyme noscapine synthase (NOS).
Reduction: Reduction reactions can convert this compound to other derivatives, although specific conditions and reagents for these reactions are less documented.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving the hydroxyl and methoxy groups on its structure.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes, strong acids for catalysis, and various oxidizing agents . Major products formed from these reactions include noscapine and other phthalideisoquinoline alkaloids .
Scientific Research Applications
Narcotoline hemiacetal has several scientific research applications:
Mechanism of Action
The mechanism of action of narcotoline hemiacetal involves its conversion to noscapine, which exerts its effects by binding to tubulin and disrupting microtubule dynamics . This leads to the arrest of cell division and induction of apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of microtubule polymerization and interference with mitotic spindle formation .
Comparison with Similar Compounds
Narcotoline hemiacetal is unique among isoquinoline alkaloids due to its specific role in the biosynthesis of noscapine. Similar compounds include:
Noscapine: The final product of this compound oxidation, known for its antitussive and anticancer properties.
Papaverine: Another benzylisoquinoline alkaloid with vasodilatory effects.
Sanguinarine: An alkaloid with antimicrobial and anti-inflammatory properties.
This compound stands out due to its specific enzymatic conversion pathway and its role as a precursor to noscapine .
Properties
IUPAC Name |
(5R)-5-[(1S)-3-hydroxy-4,5-dimethoxy-1,3-dihydro-2-benzofuran-1-yl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO7/c1-22-7-6-10-8-13-20(28-9-27-13)17(23)14(10)16(22)18-11-4-5-12(25-2)19(26-3)15(11)21(24)29-18/h4-5,8,16,18,21,23-24H,6-7,9H2,1-3H3/t16-,18+,21?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVHOVYYIXFWLJ-JUAJCIKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(O4)O)C(=C(C=C5)OC)OC)O)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(O4)O)C(=C(C=C5)OC)OC)O)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does the formation of narcotoline hemiacetal differ from noscapine formation in the opium poppy?
A1: Both noscapine and this compound are derived from a common branch point in the noscapine biosynthetic pathway. The key difference lies in the presence or absence of a 4'-methoxyl group on their phthalide isoquinoline scaffold. []
Q2: The research mentions an opium poppy chemotype called Marianne that accumulates high levels of narcotoline. What is the genetic basis for this phenotype?
A2: The Marianne chemotype exhibits a specific mutation in the OMT2 gene, leading to an amino acid substitution (S122Y) in the dimerization domain of the enzyme. [] This mutation disrupts the formation of the functional OMT2:OMT3 heterodimer, essential for the 4'-O-methylation step in noscapine biosynthesis. [] As a result, the pathway is redirected towards the production and accumulation of narcotoline. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
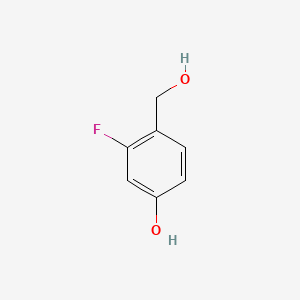
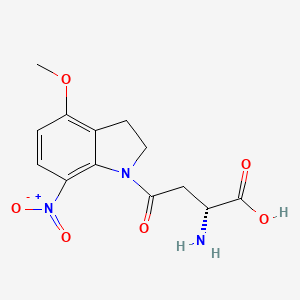
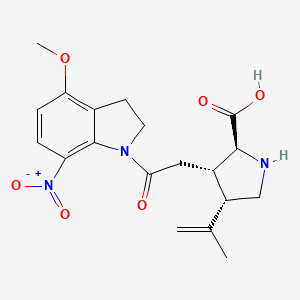
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)

![(7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetat](/img/new.no-structure.jpg)
![(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol](/img/structure/B565850.png)
![3,6-Dihydro-6,6-diMethyl-2-propyl-3-[[2'-[2-(triphenylMethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]Methyl]-4H-furo[3,4-d]iMidazol-4-one](/img/structure/B565851.png)
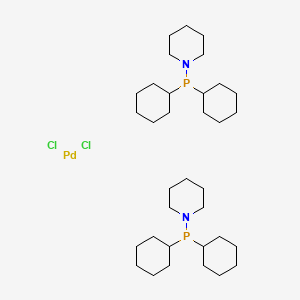
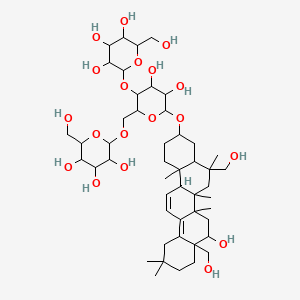
![4-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B565854.png)
![4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride](/img/structure/B565859.png)
